1-(2,3-Difluorophenyl)butylamine
Overview
Description
1-(2,3-Difluorophenyl)butylamine is a chemical compound with the molecular formula C10H13F2N . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Difluorophenyl)butylamine consists of a butylamine chain attached to a 2,3-difluorophenyl group . The molecular weight is 185.2137264, and the predicted density is 1.101±0.06 g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2,3-Difluorophenyl)butylamine are not detailed in the available literature, compounds with similar structures have been used in various chemical reactions .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
1-(2,3-Difluorophenyl)butylamine: has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase . This kinase plays a crucial role in cancer cell growth and metastasis, and inhibitors like 1-(2,3-Difluorophenyl)butylamine are valuable for their therapeutic potential in treating various cancers.
Neuropharmacology: GABA A Modulation
This compound also exhibits activity as a GABA A allosteric modulator . By influencing GABAergic neurotransmission, it may have applications in treating neurological disorders such as epilepsy, anxiety, and sleep disturbances.
Polymer Chemistry: Solar Cell Applications
In the field of polymer chemistry, 1-(2,3-Difluorophenyl)butylamine has been incorporated into polymers used in solar cells . These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions.
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for studying cellular processes and diagnosing diseases.
BACE-1 Inhibition
Another significant application is its role in inhibiting BACE-1 (β-secretase 1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibitors of this enzyme are sought after for their potential to slow down or prevent the progression of Alzheimer’s.
Synthetic Chemistry: Transamidation Reactions
1-(2,3-Difluorophenyl)butylamine: can be used in synthetic chemistry for transamidation reactions . These reactions are important for modifying the structure of amides, which can lead to the development of new pharmaceuticals and materials.
properties
IUPAC Name |
1-(2,3-difluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9H,2,4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKQQYUQAVJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorophenyl)butylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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